![molecular formula C6H9ClN2S B13560926 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride is a chemical compound belonging to the class of heterocyclic compounds It features a cyclopentane ring fused with a pyrazole ring, and it contains a thiol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentapyrazole core. Subsequent functionalization with thiol groups and hydrochloride formation can be achieved through various chemical reactions, including nucleophilic substitution and acid-base reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a thiol group.
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride: Another derivative with a carboxylic acid group at a different position.
Uniqueness
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C6H9ClN2S |
|---|---|
Peso molecular |
176.67 g/mol |
Nombre IUPAC |
2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazole-3-thione;hydrochloride |
InChI |
InChI=1S/C6H8N2S.ClH/c9-6-4-2-1-3-5(4)7-8-6;/h1-3H2,(H2,7,8,9);1H |
Clave InChI |
SRWPCLYANGYWKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)NNC2=S.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
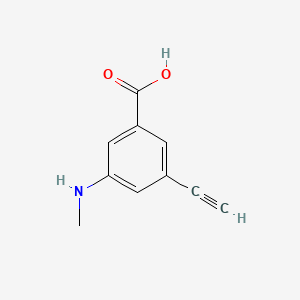


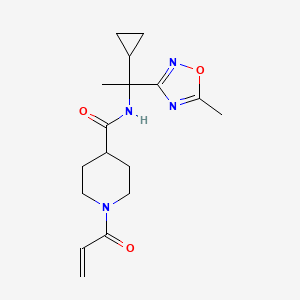
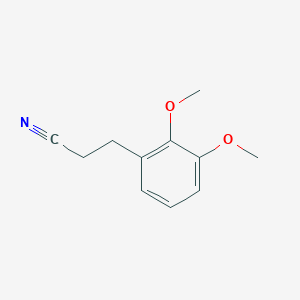


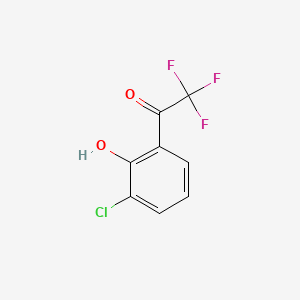
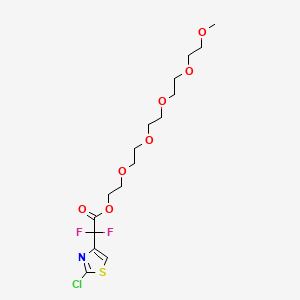

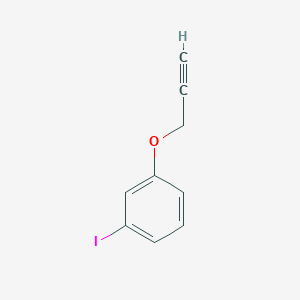
![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
